4,10-Aromadendranediol
Overview
Description
4,10-Aromadendranediol is a sesquiterpene, which is a class of terpenes consisting of three isoprene units and containing fifteen carbon atoms. Sesquiterpenes like aromadendranes are known for their diverse range of biological activities and their presence in various natural sources. Aromadendranes are structurally characterized by a dimethyl cyclopropane ring fused to a hydroazulene skeleton .
Synthesis Analysis
The synthesis of compounds related to 4,10-aromadendranediol has been explored in several studies. One approach to synthesizing chiral methyl-branched linear pheromones starts from (+)-aromadendrene, which involves a Baeyer-Villiger oxidation and a Grob fragmentation among other steps . Another study describes a collective synthetic route for tricyclic guaiane sesquiterpenes, which includes the synthesis of (+)-10β,14-dihydroxy-allo-aromadendrane, a compound closely related to 4,10-aromadendranediol .
Molecular Structure Analysis
The molecular structure of aromadendranes, including 4,10-aromadendranediol, features a dimethyl cyclopropane ring fused to a hydroazulene skeleton. This structure is a defining characteristic of the aromadendrane class of sesquiterpenes . The specific stereochemistry and functional groups present in these compounds are critical for their biological activity and their synthetic utility.
Chemical Reactions Analysis
Aromadendranes undergo various chemical reactions that are essential for the synthesis of biologically active derivatives. For instance, the sesquiterpene (+)-allo-aromadendrane-10β-14-diol has been used as a lead compound for the preparation of several derivatives, including monoalcohols, acetals, ketals, ketones, oxiranes, and nitriles, to test their biological activity . These transformations often involve the use of intermediates such as tosylate derivatives to facilitate the introduction of new functional groups.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4,10-aromadendranediol are not detailed in the provided papers, sesquiterpenes like aromadendranes generally exhibit properties that are influenced by their molecular structure. The presence of functional groups such as hydroxyls, ketones, and others can affect properties like solubility, boiling point, and reactivity. The chiral nature of these compounds also means that their physical properties can vary depending on the stereochemistry .
Scientific Research Applications
Anti-Trypanosoma cruzi Activity
4,10-Aromadendranediol has shown potential in the treatment of Chagas disease. A study revealed its effectiveness against Trypanosoma cruzi, with no observed cytotoxicity to mammalian cells at higher concentrations. This suggests its potential as a scaffold for drug development for neglected diseases like Chagas disease (de Carvalho A. da Silva et al., 2020).
Neuritogenesis in Neuronal Cells
Research has demonstrated that 4,10-Aromadendranediol can promote neurite outgrowth in neuronal cells, which is crucial for brain injury recovery. It was found to enhance neurite outgrowth in NGF-treated PC12 cells and N1E115 cells, and increase neurite number and bifurcations in primary cortical neurons. The compound activates the ERK signaling pathway, suggesting its potential use in treating brain diseases (Chang et al., 2020).
Antimycobacterial Activity
4,10-Aromadendranediol, among other compounds, displayed antimycobacterial activity against Mycobacterium tuberculosis. This finding suggests its potential application in developing treatments for tuberculosis (Phongmaykin et al., 2008).
Synthesis and Structural Analysis
There is significant research into the synthesis of 4,10-Aromadendranediol and related compounds. A study detailed the synthesis of three natural aromadendrane sesquiterpenes, including 4,10-Aromadendranediol, through a stereodivergent gold(I)-catalyzed cascade reaction (Carreras et al., 2014). Another study isolated 4,10-Aromadendranediol from Simsia cronquistii and performed structural analysis (Maldonado et al., 1992).
Safety And Hazards
properties
IUPAC Name |
(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNPMJOWAWGIMM-HTKHVQBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@H]1CC[C@]3(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127890 | |
Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,10-Aromadendranediol | |
CAS RN |
70051-38-6 | |
Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70051-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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